molecular formula C20H18ClNO2 B11609738 methyl 4-[(3aS,4R,9bR)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

methyl 4-[(3aS,4R,9bR)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

Cat. No.: B11609738
M. Wt: 339.8 g/mol
InChI Key: OIOVQSHPKRBUIM-VKJFTORMSA-N
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Description

METHYL 4-{6-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a cyclopenta[c]quinoline core fused with a benzoate ester. The presence of a chlorine atom at the 6-position of the quinoline ring adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{6-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[c]quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[c]quinoline core.

    Esterification: The final step involves the esterification of the quinoline derivative with methyl benzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{6-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

METHYL 4-{6-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-{6-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with DNA: Intercalating into DNA strands, thereby affecting DNA replication and transcription.

    Modulating Receptor Activity: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

METHYL 4-{6-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE can be compared with other quinoline derivatives such as:

    Quinoline: A simpler structure without the cyclopenta ring and ester group.

    Chloroquine: Contains a similar quinoline core but with different substituents, used as an antimalarial drug.

    Quinoline N-oxides: Oxidized derivatives with different chemical properties and biological activities.

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

methyl 4-[(3aS,4R,9bR)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

InChI

InChI=1S/C20H18ClNO2/c1-24-20(23)13-10-8-12(9-11-13)18-15-5-2-4-14(15)16-6-3-7-17(21)19(16)22-18/h2-4,6-11,14-15,18,22H,5H2,1H3/t14-,15+,18+/m1/s1

InChI Key

OIOVQSHPKRBUIM-VKJFTORMSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C(=CC=C4)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC=C4)Cl

Origin of Product

United States

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